2-Undecene, 5-methyl-

Catalog No.
S16083458
CAS No.
56851-34-4
M.F
C12H24
M. Wt
168.32 g/mol
Availability
In Stock
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2-Undecene, 5-methyl-

CAS Number

56851-34-4

Product Name

2-Undecene, 5-methyl-

IUPAC Name

(E)-5-methylundec-2-ene

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,7,12H,4,6,8-11H2,1-3H3/b7-5+

InChI Key

OEZWOBMFNBARSU-FNORWQNLSA-N

Canonical SMILES

CCCCCCC(C)CC=CC

Isomeric SMILES

CCCCCCC(C)C/C=C/C

2-Undecene, 5-methyl- is an organic compound classified as an alkene, characterized by its long hydrocarbon chain and a double bond. Its molecular formula is C12H24C_{12}H_{24} and it has a molecular weight of approximately 168.32 g/mol. The compound features a double bond located between the second and third carbon atoms in the chain, which is typical for alkenes. This structural configuration contributes to its reactivity and physical properties. The compound is also known by various names, including 5-Methyl-2-undecene and has the CAS Registry Number 56851-34-4 .

As an alkene, 2-Undecene, 5-methyl- can undergo several typical reactions associated with unsaturated hydrocarbons:

  • Hydrogenation: The addition of hydrogen across the double bond can convert it into a saturated alkane.
  • Halogenation: Reaction with halogens (such as bromine or chlorine) can result in the formation of dihaloalkanes.
  • Hydrohalogenation: The addition of hydrogen halides (like HCl or HBr) can yield haloalkanes.
  • Polymerization: Under certain conditions, this compound may participate in polymerization reactions to form larger macromolecules.

These reactions are significant for modifying the compound's structure for various applications in organic synthesis and industrial processes.

2-Undecene, 5-methyl- can be synthesized through several methods:

  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases to form the desired alkene.
  • Dehydration of Alcohols: Starting from alcohol precursors through dehydration processes can yield alkenes.
  • Cracking of Larger Alkanes: Thermal or catalytic cracking of larger hydrocarbons can produce smaller alkenes, including 2-Undecene, 5-methyl-.

These methods highlight the versatility in synthesizing this compound within organic chemistry frameworks.

The applications of 2-Undecene, 5-methyl- are primarily found in:

  • Chemical Intermediates: Used as a building block in organic synthesis for producing more complex molecules.
  • Flavor and Fragrance Industry: Alkenes are often utilized for their olfactory properties; thus, this compound may find use in perfumes or flavoring agents.
  • Polymer Production: As a monomer, it can contribute to the synthesis of polymers with specific properties.

These applications underscore its relevance in both industrial and consumer products.

Several compounds share structural similarities with 2-Undecene, 5-methyl-. Here are a few notable examples:

Compound NameMolecular FormulaCAS NumberKey Features
UndecaneC12H26C_{12}H_{26}1120-21-4Saturated hydrocarbon without double bonds
1-UndeceneC12H24C_{12}H_{24}111-11-5Linear alkene with double bond at terminal carbon
5-MethylundecaneC12H26C_{12}H_{26}1632-70-8Saturated variant differing by methyl position

Uniqueness

The uniqueness of 2-Undecene, 5-methyl- lies in its specific positioning of the double bond and methyl group. This configuration affects its reactivity and physical properties compared to its saturated counterparts and other alkenes. The presence of both a long carbon chain and a branched structure contributes to its distinct chemical behavior.

XLogP3

5.6

Exact Mass

168.187800766 g/mol

Monoisotopic Mass

168.187800766 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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